Butyl diethyl phosphate

Description

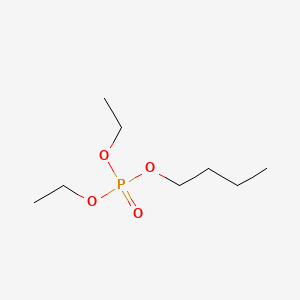

Structure

2D Structure

3D Structure

Properties

CAS No. |

2737-00-0 |

|---|---|

Molecular Formula |

C8H19O4P |

Molecular Weight |

210.21 g/mol |

IUPAC Name |

butyl diethyl phosphate |

InChI |

InChI=1S/C8H19O4P/c1-4-7-8-12-13(9,10-5-2)11-6-3/h4-8H2,1-3H3 |

InChI Key |

DWSYMNWJOYKKCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Pathways

Direct Synthetic Routes to Butyl Diethyl Phosphate (B84403)

The most direct and common method for the synthesis of Butyl diethyl phosphate involves the reaction of diethyl chlorophosphate with n-butanol. orgsyn.orgwikipedia.org This reaction is a nucleophilic substitution where the hydroxyl group of n-butanol attacks the electrophilic phosphorus atom of diethyl chlorophosphate, leading to the formation of this compound and hydrogen chloride as a byproduct. To drive the reaction to completion and neutralize the generated HCl, a base such as pyridine (B92270) is often employed. orgsyn.orgorgsyn.org The reaction is typically carried out in an inert solvent like diethyl ether or benzene. orgsyn.orgorgsyn.org

Another direct approach involves the reaction of phosphorus oxychloride with a mixture of ethanol (B145695) and n-butanol. However, this method can lead to a mixture of phosphate esters, including triethyl phosphate, tributyl phosphate, and the desired this compound, making purification challenging. orientjchem.orggoogle.com

A detailed experimental procedure for a similar reaction, the synthesis of geranyl diethyl phosphate, involves adding diethyl chlorophosphate to a solution of the alcohol and pyridine in diethyl ether at low temperatures. orgsyn.org The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After quenching and extraction, the product is purified. orgsyn.org

| Reactants | Reagents/Solvents | Key Conditions | Product | Reference |

| Diethyl chlorophosphate, n-Butanol | Pyridine, Diethyl ether | Low temperature, Stirring | This compound | orgsyn.orgorgsyn.org |

| Phosphorus oxychloride, Ethanol, n-Butanol | - | - | Mixture of phosphate esters | orientjchem.orggoogle.com |

Derivatization from Precursor Organophosphate Compounds

This compound can be synthesized through the derivatization of other organophosphate compounds, primarily via transesterification. This method involves the reaction of a trialkyl phosphate, such as triethyl phosphate, with n-butanol in the presence of a catalyst. googleapis.comresearchgate.net The exchange of the ethyl group with the butyl group leads to the formation of this compound. This process can be catalyzed by bases like potassium carbonate or potassium fluoride. googleapis.com The transesterification reactions are typically conducted by heating the reactants at elevated temperatures, generally in the range of 60 to 140°C. googleapis.com

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, can also be adapted for the synthesis of this compound. wikipedia.org This would involve the reaction of a diethyl alkyl phosphite (B83602) with a butyl halide. The reaction proceeds via a phosphonium (B103445) intermediate which then rearranges to the final phosphate ester. wikipedia.org

Another approach involves the reaction of diethyl phosphite with n-butanol. This can be achieved through methods like the Atherton-Todd reaction, where diethyl phosphite reacts with n-butanol in the presence of a base and a halogenating agent like carbon tetrachloride. georganics.sk

| Precursor Compound | Reactant | Catalyst/Conditions | Product | Reference |

| Triethyl phosphate | n-Butanol | Potassium carbonate/fluoride, 60-140°C | This compound | googleapis.com |

| Diethyl alkyl phosphite | Butyl halide | Heat | This compound | wikipedia.org |

| Diethyl phosphite | n-Butanol | Base, Carbon tetrachloride | This compound | georganics.sk |

Mechanistic Investigations of Synthesis Reactions

The reaction between diethyl chlorophosphate and n-butanol proceeds via a nucleophilic substitution mechanism (S(_N)2-type) at the phosphorus center. mdpi.com The lone pair of electrons on the oxygen atom of n-butanol attacks the electrophilic phosphorus atom of diethyl chlorophosphate. This is followed by the departure of the chloride ion, a good leaving group. The presence of a base like pyridine facilitates the reaction by deprotonating the alcohol, making it a more potent nucleophile, and by neutralizing the HCl byproduct. orgsyn.org

In the transesterification reaction, a base catalyst deprotonates the butanol, forming a butoxide anion. This strong nucleophile then attacks the phosphorus atom of the triethyl phosphate, leading to a pentacoordinate intermediate. The subsequent elimination of an ethoxide anion, which is then protonated by the alcohol, yields this compound. The process is reversible and is driven to completion by using an excess of the desired alcohol or by removing the lower-boiling alcohol. googleapis.com

The Michaelis-Arbuzov reaction mechanism involves the initial nucleophilic attack of the trivalent phosphorus of the phosphite on the alkyl halide to form a phosphonium salt intermediate. In the second step, the halide anion attacks one of the alkyl groups of the phosphite in an S(_N)2 reaction, leading to the formation of the pentavalent phosphonate. wikipedia.org

Catalytic Approaches in this compound Synthesis

Various catalytic systems have been developed to enhance the efficiency and selectivity of the synthesis of mixed trialkyl phosphates like this compound. Phase transfer catalysis (PTC) has been shown to be effective for the synthesis of phosphorus compounds. researchgate.netcrdeepjournal.orgresearchgate.net In the context of synthesizing this compound, a phase transfer catalyst could facilitate the reaction between an aqueous solution of a phosphate precursor and an organic phase containing the alcohol, improving reaction rates and yields.

Organocatalysts have also been employed. For instance, 4-methylpyridine (B42270) N-oxide has been reported as an effective catalyst for the phosphorylation of alcohols using diethyl chlorophosphate. jst.go.jp This amine-free catalytic system operates under mild conditions and can be applied to a variety of alcohol substrates. jst.go.jp

The use of Lewis acids as co-catalysts in transesterification reactions has also been explored to improve reaction rates and selectivity. googleapis.com Furthermore, enzymatic catalysis presents a potential route, with lipases being used for the resolution of racemic hydroxyalkylphosphonates, indicating the potential for enzymatic synthesis of chiral phosphate esters. researchgate.net

| Catalytic Approach | Catalyst | Reactants | Key Advantages | Reference |

| Phase Transfer Catalysis | Quaternary ammonium (B1175870) salts | Phosphate precursor, Alcohol | Improved reaction rates, mild conditions | researchgate.netcrdeepjournal.orgresearchgate.net |

| Organocatalysis | 4-Methylpyridine N-oxide | Diethyl chlorophosphate, Alcohol | Amine-free, mild conditions | jst.go.jp |

| Enzymatic Catalysis | Lipase | Racemic hydroxyalkylphosphonates | High enantioselectivity | researchgate.net |

Advancements in Green Chemistry Principles for Production

The development of more environmentally benign methods for the synthesis of this compound is an area of active research. A significant advancement in this regard is the use of microwave-assisted synthesis. orientjchem.orgresearchgate.netthieme-connect.comnih.govmtsu.edu Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with fewer byproducts compared to conventional heating methods. orientjchem.orgresearchgate.net Solvent-free microwave synthesis of trialkylphosphates from alcohols and phosphorus oxychloride has been reported, which further enhances the green credentials of the process by eliminating the need for volatile organic solvents. orientjchem.orgresearchgate.net

Another green approach is the use of greener starting materials. For example, methods are being developed to synthesize phosphoric esters starting from phosphorus pentoxide instead of the more hazardous phosphorus oxychloride. thieme-connect.com This P-chloride-free method, often combined with microwave assistance, offers a more sustainable route to trialkyl phosphates. thieme-connect.com

The use of recyclable catalysts, such as some phase transfer catalysts and solid-supported catalysts, also aligns with the principles of green chemistry by reducing waste and improving process efficiency. researchgate.net Furthermore, the development of enzymatic routes, although still in early stages for this specific compound, represents a promising avenue for highly selective and environmentally friendly synthesis under mild conditions. wikipedia.org

| Green Chemistry Approach | Method/Reagent | Advantages | Reference |

| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, higher yields, fewer byproducts | orientjchem.orgresearchgate.netthieme-connect.comnih.govmtsu.edu |

| Greener Starting Materials | Phosphorus pentoxide | Avoids hazardous phosphorus oxychloride | thieme-connect.com |

| Recyclable Catalysts | Phase transfer catalysts, Solid-supported catalysts | Reduced waste, improved efficiency | researchgate.net |

| Enzymatic Synthesis | Enzymes (e.g., lipases) | High selectivity, mild conditions, environmentally friendly | researchgate.net |

Chemical Reactivity and Transformation Kinetics

Hydrolytic Degradation Mechanisms and Kinetic Studies

The hydrolysis of butyl diethyl phosphate (B84403), like other organophosphate esters, involves the cleavage of the ester bond and can proceed through acid-catalyzed, base-catalyzed, and neutral mechanisms. In most instances, the process involves a nucleophilic attack on the phosphorus atom of the P=O group, leading to the cleavage of a P-O bond. nih.gov

Under acidic conditions, the hydrolysis of organophosphate esters such as butyl diethyl phosphate generally follows an A2 mechanism. nih.gov This process is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. Subsequently, a water molecule acts as a nucleophile, attacking the phosphorus center. This is typically a two-step process, where the cleavage of the second P-O-C bond is often the rate-determining step. nih.gov

Studies on similar dialkyl phosphonates have shown that the rate of acid-catalyzed hydrolysis is influenced by the electronic properties of the substituents. Electron-withdrawing groups tend to increase the reaction rate, while electron-donating groups have a retarding effect. nih.gov For phosphinates, the mechanism is supported by various kinetic parameters, including entropies of activation that typically range from -18 to -24 eu. In some cases, particularly with certain benzyl (B1604629) esters, a unimolecular (A-1) mechanism may occur.

The hydrolysis of phosphate diesters in alkaline or basic conditions is significantly faster than in acidic or neutral solutions. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus atom, often referred to as a BAc2-type mechanism. A hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic phosphorus atom. nih.govsamipubco.com

The reactivity of the phosphate ester is dependent on the steric hindrance around the phosphorus atom and the nature of the leaving group. For instance, studies on ethyl phosphinates have shown that increasing steric hindrance significantly decreases the reaction rate. nih.gov The rate of base-catalyzed hydrolysis is generally much slower for dialkyl phosphate diesters compared to other esters. For example, the second-order rate constant for the base hydrolysis of dineopentyl phosphate at 25 °C has been estimated to be as low as 10⁻¹⁵ M⁻¹s⁻¹. samipubco.com

Both solvent and temperature play a crucial role in the kinetics of this compound hydrolysis. An increase in temperature generally leads to a significant increase in the hydrolysis rate, following the principles of the Arrhenius equation. frontiersin.org

The effect of the solvent is more complex and depends on the polarity and nature of the solvent. The transition from a polar solvent like water to a non-polar aprotic solvent can dramatically accelerate the rate of hydrolysis. This is attributed to the destabilization of the charged ground state of the phosphate ester and better solvation of the transition state in less polar environments. For example, the hydrolysis of dineopentyl phosphate is accelerated by a factor of approximately 2 x 10⁹ when the solvent is changed from water to cyclohexane. frontiersin.org This acceleration is primarily due to a lower enthalpy of activation (ΔH‡). frontiersin.orgnih.gov In mixtures of water and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the hydrolysis rate of phosphate esters can initially decrease and then increase as the proportion of the organic solvent rises, reflecting complex solvation effects on both the reactant and the transition state. frontiersin.orgnih.gov

Table 1: Effect of Solvent on the Second-Order Rate Constant (k) for the Hydrolysis of a Phosphate Diester at 25 °C

| Solvent | Relative Rate Enhancement (compared to water) |

|---|---|

| Water | 1 |

| Acetone | 5 x 10⁵ |

| Cyclohexane | 2 x 10⁹ |

Table 2: Activation Parameters for the Hydrolysis of Dineopentyl Phosphate in Different Solvents

| Solvent | ΔH‡ (kcal/mol) | TΔS‡ (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Water | 27.1 | -8.2 | 35.3 |

| Acetone | 19.6 | -8.2 | 27.8 |

| Cyclohexane | 19.6 | -8.2 | 27.8 |

Oxidative Transformation Pathways and Products

Beyond hydrolysis, this compound can be degraded through oxidative processes. These pathways involve highly reactive species that can attack and break down the organophosphate structure.

Peroxidation involves the reaction of the organic compound with peroxides or radicals generated from them. A key species in radical-induced oxidation is the hydroxyl radical (•OH), which is a powerful and non-selective oxidant. nih.gov The generation of hydroxyl radicals can be initiated by various means, including the decomposition of organic hydroperoxides (ROOH). copernicus.org These radicals can attack this compound through hydrogen abstraction from the butyl or ethyl chains or by addition to the P=O bond, leading to the formation of various degradation intermediates. The reaction of ferrous ions (Fe²⁺) with polyphosphates and molecular oxygen has been shown to generate hydroxyl radicals, suggesting that the phosphate moiety itself could play a role in mediating radical formation in certain environments. nih.gov

Advanced Oxidation Processes (AOPs) are a group of technologies designed to degrade recalcitrant organic pollutants in water and wastewater. hristov.comresearchgate.netnih.gov These processes are characterized by the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). hristov.com Common AOPs include ozonation (O₃), O₃/H₂O₂, and UV/H₂O₂.

During the ozonation of compounds similar to this compound, such as diethyl phthalate (B1215562), degradation can proceed through two main pathways: attack on the alkyl chains and hydroxylation of any aromatic rings, if present. researchgate.net For this compound, the primary points of attack would be the P-O-alkyl bonds and the C-H bonds on the ethyl and butyl groups. The reaction with ozone can be direct, via molecular ozone, or indirect, through the hydroxyl radicals formed from ozone decomposition in water. acs.org The indirect pathway is often more significant for the degradation of saturated organic compounds.

The degradation products from these oxidative processes are typically smaller, more oxidized molecules. For this compound, this would likely involve the formation of diethyl phosphate, butanol, ethanol (B145695), and smaller carboxylic acids as the alkyl chains are oxidized, ultimately leading to mineralization into carbon dioxide, water, and phosphate. hristov.com

Photochemical Transformations and Photodegradation Mechanisms

The interaction of this compound with light can lead to its degradation through various pathways, including direct absorption of photons and reactions with photochemically generated species.

Direct Photolysis Pathways

Direct photolysis involves the absorption of light by the this compound molecule itself, leading to its excitation and subsequent decomposition. While specific studies on the direct photolysis of this compound are limited, the general principles of organophosphate photochemistry suggest that the primary photochemical processes would involve the cleavage of the P-O-C ester bonds. The energy from the absorbed photons can lead to homolytic or heterolytic cleavage of these bonds, generating a variety of radical or ionic intermediates.

For related organophosphorus compounds, direct photolysis has been observed to be a contributing degradation pathway, although its efficiency can be low. researchgate.net The specific wavelengths of light that this compound absorbs and the quantum yield of its photolysis are critical parameters that would determine the rate and significance of this degradation route in the environment.

Photosensitized Degradation Reactions

Photosensitized degradation involves the transfer of energy from an excited photosensitizer molecule to the this compound molecule, or the generation of reactive species by the photosensitizer that then react with the phosphate ester. In natural waters, dissolved organic matter, such as humic and fulvic acids, can act as photosensitizers. researchgate.net

A key reactive species generated in photosensitized reactions is the hydroxyl radical (•OH), a powerful and non-selective oxidant. nih.govnih.gov The reaction of hydroxyl radicals with alkyl phosphates typically proceeds via hydrogen abstraction from the alkyl chains, preferentially at the α-position to the phosphate group. nih.gov This initial attack leads to the formation of a carbon-centered radical, which can then undergo further reactions, including oxidation and bond cleavage. The rate constants for the reaction of hydroxyl radicals with alkyl phosphates are generally high, indicating that this can be a significant degradation pathway in environments where hydroxyl radicals are present. nih.govrsc.org

The presence of other substances in the environment can influence the rate of photosensitized degradation. For instance, nitrate (B79036) and iron (III) ions can promote the formation of hydroxyl radicals, thereby accelerating the degradation of organophosphates. nih.gov Conversely, substances like bicarbonate and humic acids can act as radical scavengers, inhibiting the degradation process. nih.gov

Identification of Photodegradation Intermediates

The identification of intermediates formed during the photodegradation of this compound is essential for elucidating the reaction pathways. While specific data for this compound is scarce, studies on related organophosphorus insecticides using techniques like gas chromatography-mass spectrometry (GC-MS) have identified several types of degradation products. researchgate.netnih.govresearchgate.net

Commonly observed intermediates from the photodegradation of organophosphates include:

Oxidation products: For organophosphorus compounds containing a P=S bond, oxidation to the corresponding P=O analogue (oxon) is a common initial step. nih.gov

Cleavage products: Cleavage of the ester bonds can lead to the formation of simpler phosphate esters, such as diethyl phosphate or dibutyl phosphate, and the corresponding alcohols (ethanol and butanol).

Hydroxylated derivatives: In the presence of hydroxyl radicals, hydroxylated intermediates can be formed on the alkyl chains. researchgate.net

Further degradation of these primary intermediates can lead to the complete mineralization of the compound to phosphate, carbon dioxide, and water. The table below lists potential photodegradation intermediates of this compound based on the degradation pathways of similar organophosphate compounds.

| Potential Intermediate | Formation Pathway |

| Diethyl phosphate | Cleavage of the butyl ester bond |

| Butyl ethyl phosphate | Cleavage of one ethyl ester bond |

| Butanol | Cleavage of the butyl ester bond |

| Ethanol | Cleavage of an ethyl ester bond |

| Hydroxylated this compound | Reaction with hydroxyl radicals |

Thermal Decomposition Characteristics and Pathways

The thermal stability of this compound is a critical factor in its industrial applications and environmental persistence. The decomposition of organophosphate esters at elevated temperatures typically proceeds through the elimination of a phosphorus acid. nih.govnih.govresearchgate.net

For alkyl phosphates, this elimination reaction occurs at relatively low temperatures and involves the cleavage of a C-O bond, leading to the formation of an alkene and a phosphoric acid derivative. nih.govnih.govresearchgate.net In the case of this compound, two primary decomposition pathways are possible, involving the elimination of either an ethylene (B1197577) molecule from one of the ethyl groups or a butene molecule from the butyl group.

The relative importance of these pathways would depend on the stability of the carbocation intermediates formed during the reaction. On ferrous surfaces, the thermal decomposition of alkyl phosphates has been shown to proceed mainly through C-O and C-H cleavage. arizona.educhemrxiv.org The presence of different substituents on the phosphate ester can influence the decomposition rate, with tertiary alkyl phosphates generally decomposing at lower temperatures than secondary or primary alkyl phosphates. arizona.edu

The table below summarizes the potential primary products of the thermal decomposition of this compound.

| Decomposition Product | Formation Pathway |

| Ethene | Elimination from an ethyl group |

| Butene | Elimination from the butyl group |

| Diethyl phosphoric acid | Product of butene elimination |

| Ethyl butyl phosphoric acid | Product of ethene elimination |

Substitution Reactions and Alkyl Group Exchange

This compound can undergo nucleophilic substitution reactions at the phosphorus center or at the α-carbon of the alkyl groups. These reactions are fundamental to its chemical transformations and potential for derivatization.

Nucleophilic attack at the phosphorus atom leads to the displacement of one of the alkoxy groups. The mechanism of this reaction can be either associative (stepwise) or concerted (S_N2-like), depending on the nature of the nucleophile, the leaving group, and the reaction conditions. researchgate.netfrontiersin.org For acyclic phosphate triesters, a direct substitution (concerted) mechanism is often likely. thieme-connect.de

The reactivity of the different alkyl groups in this compound towards nucleophilic attack can vary. Generally, the ease of displacement of an alkoxy group is related to the stability of the corresponding alkoxide anion.

Alkyl group exchange , also known as transesterification, is a specific type of substitution reaction where an alkoxy group in the phosphate ester is exchanged with an alcohol. mdpi.com This reaction is typically catalyzed by an acid or a base. nih.gov For instance, reacting this compound with a different alcohol in the presence of a suitable catalyst could lead to the formation of a new mixed trialkyl phosphate. The equilibrium of this reaction can be shifted by using an excess of the reactant alcohol or by removing one of the products.

Coordination Chemistry and Complexation Studies

Formation of Metal Complexes and Supramolecular Assemblies

The formation of metal complexes with butyl diethyl phosphate (B84403) can be achieved by direct reaction of the ligand with a metal salt in an appropriate solvent. The resulting complexes can be simple mononuclear species or, under specific conditions, may form part of larger supramolecular assemblies. While specific research on supramolecular structures involving butyl diethyl phosphate is limited, the principles of self-assembly in organophosphate systems are well-established. For example, phosphorylated cavitands can form complex host-guest systems and molecular capsules. The interplay of coordination bonds and weaker interactions like hydrogen bonding can lead to the formation of intricate architectures.

Application as Single-Source Precursors for Inorganic Phosphate Materials

There is currently no specific information available in the searched literature regarding the application of this compound as a single-source precursor for inorganic phosphate materials. However, the general concept involves designing a metal complex where the ligands, upon thermal decomposition, provide the necessary elements for the target material in a controlled manner. For a this compound complex, this would entail the decomposition of the organic components to leave behind a metal phosphate. The synthesis of alumino- and gallophosphate compounds from the reaction of trialkyl phosphates with aluminum and gallium trialkyls demonstrates a related principle, where the trialkyl phosphate acts as a source of phosphate. acs.org

Spectroscopic and Diffraction Studies of Coordination Complexes

Spectroscopic techniques are crucial for characterizing this compound and its metal complexes.

Infrared (IR) Spectroscopy: The P=O stretching vibration is a key diagnostic tool. In free this compound, this band appears at a specific frequency. Upon coordination to a metal ion, this band shifts to a lower frequency (a redshift) due to the weakening of the P=O bond as electron density is drawn towards the metal. The magnitude of this shift can provide an indication of the strength of the metal-ligand bond. While specific data for this compound complexes is not readily available, this is a well-documented phenomenon for other organophosphate complexes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative. The chemical shift of the phosphorus nucleus in this compound changes upon complexation with a metal ion. This change provides information about the electronic environment of the phosphorus atom and can be used to study complex formation in solution.

The following table summarizes some of the available spectroscopic data for the free ligand, this compound. nih.gov

| Spectroscopic Technique | Instrument | Key Features |

| FTIR | Bruker Tensor 27 FT-IR | Neat |

| ATR-IR | Bruker Tensor 27 FT-IR | ATR-Neat (DuraSamplIR II) |

| FT-Raman | Bruker MultiRAM | FT-Raman Spectrometer |

Theoretical Insights into Metal-Ligand Bonding and Stability Constants

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to understand the interactions between unsymmetrical trialkyl phosphates like this compound and metal ions. researchgate.netresearchgate.net

A study on the complexation of uranyl nitrate (B79036) with various trialkyl phosphates, including n-butyl diethyl phosphate, revealed that while the electronic properties of the phosphoryl group are not significantly affected by the asymmetry of the alkyl chains, the stability of the complexes is. researchgate.netresearchgate.net The study highlighted the role of strain energy resulting from the geometric deformation of the ligand upon complexation. Complexes of symmetrical ligands were found to have more negative binding energies, and thus higher stability, compared to their unsymmetrical counterparts. researchgate.netresearchgate.net

The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion in solution. wikipedia.org For the 1:1 complex of n-butyl diethyl phosphate with uranyl nitrate, a predicted stability constant has been calculated, although the specific value was not provided in the abstract. researchgate.netresearchgate.net For comparison, the predicted stability constant for the well-studied tri-n-butyl phosphate (TBP) complex with uranyl nitrate was 2.3, which is in close agreement with the experimental value of 1.9. researchgate.netresearchgate.net This suggests that theoretical calculations can provide reliable estimates of the stability of these complexes.

The table below presents a hypothetical comparison of stability constants for related trialkyl phosphate complexes with a given metal ion, based on the trends discussed in the literature. researchgate.netresearchgate.net

| Ligand | Predicted Stability Constant (log K) |

| Trimethyl Phosphate | Lower |

| Triethyl Phosphate | Intermediate |

| This compound | Intermediate (Unsymmetrical) |

| Tri-n-butyl Phosphate | Higher |

Note: This table is illustrative and intended to show general trends. Actual values would depend on the specific metal ion and experimental conditions.

Applications in Chemical Processes and Materials Science Research

Role in Solvent Extraction Systems

Organophosphorus compounds are well-established as effective extractants in hydrometallurgy and chemical purification processes due to their ability to form stable complexes with metal ions. mdpi.com The extractive properties of these compounds, including butyl diethyl phosphate (B84403), are primarily attributed to the phosphoryl group (P=O), which can coordinate with metal ions and inorganic acids, facilitating their transfer from an aqueous phase to an immiscible organic phase.

Extraction Mechanisms of Metal Ions and Inorganic Acids

The primary mechanism by which neutral organophosphorus extractants like butyl diethyl phosphate operate is through solvation. In this process, the extractant molecule acts as a Lewis base, with the oxygen atom of the phosphoryl group donating a pair of electrons to a suitable metal ion or the proton of an acid.

For metal ion extraction, the process typically involves the formation of a neutral complex that is soluble in the organic diluent. For instance, in the extraction of metal salts (e.g., nitrates or chlorides) from an acidic aqueous solution, the this compound molecules would displace water molecules from the metal's coordination sphere. This is well-documented for the analogous extractant, tri-n-butyl phosphate (TBP), which is known to extract a variety of metals such as gold (Au), iron (Fe), and europium (Eu) through the formation of coordinated species. iaea.org For example, gold is extracted from chloride solutions as the AuCl₄⁻ anion complexed with the protonated, hydrated TBP molecule. iaea.org Similarly, the extraction of phosphoric acid by TBP involves the formation of complexes like H₃PO₄·TBP, H₃PO₄·2TBP, and H₃PO₄·3TBP through hydrogen bonding. researchgate.net It is anticipated that this compound follows a similar solvating mechanism, forming complexes with metal ions and inorganic acids that are readily soluble in organic solvents.

In some cases, particularly with bimetallic centers, phosphate esters can act as bridging ligands. For example, the hydrolysis product diethyl phosphate (DEP) has been shown to bind symmetrically, bridging two divalent metal cations in the active site of the phosphotriesterase enzyme. nih.govtamu.edunih.gov This suggests that under specific conditions, this compound could also participate in more complex coordination structures.

Selectivity and Efficiency in Separation Processes

The selectivity and efficiency of an organophosphorus extractant are governed by several factors, including the basicity of the phosphoryl oxygen, the steric hindrance around this active site, and the nature of the diluent used. The polarity of the phosphoryl group generally increases in the order: phosphates < phosphonates < phosphinates < phosphine (B1218219) oxides. researchgate.net This trend suggests that phosphine oxides would be the strongest extractants, while phosphates like this compound would be milder, which can be advantageous for achieving selectivity between different metals.

The table below, based on comparative data for organophosphorus extractants, illustrates how structural changes affect extraction properties, providing a framework for predicting the behavior of this compound.

| Extractant Type | General Structure | Relative Polarity of P=O Group | General Extraction Strength |

| Phosphate | (RO)₃P=O | Lowest | Mild |

| Phosphonate | (RO)₂R'P=O | Intermediate | Moderate |

| Phosphinate | (RO)R'₂P=O | High | Strong |

| Phosphine Oxide | R'₃P=O | Highest | Very Strong |

| This table provides a generalized comparison of organophosphorus extractant classes. |

Kinetic Aspects of Liquid-Liquid Extraction

The rate at which equilibrium is achieved in a solvent extraction process is a critical parameter for industrial applications. Studies on the kinetics of phosphoric acid extraction using TBP have revealed that the process is often under a mixed-control regime, meaning both the rate of the chemical reaction at the liquid-liquid interface and the rate of diffusion of the reactants to that interface are important. researchgate.net

Synergistic Effects in Mixed-Solvent Extraction

Synergism in solvent extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction efficiencies. This phenomenon is often observed when a neutral extractant, such as an organophosphate, is combined with an acidic extractant, like an organophosphoric acid.

Research on the mixture of TBP and di-n-butyl phosphoric acid (HDBP), a hydrolysis product of TBP, has shown a significant synergistic enhancement for the extraction of dysprosium(III). capes.gov.br This effect is attributed to the formation of larger, more stable aggregate structures in the organic phase that incorporate both extractant molecules and the metal ion. capes.gov.brosti.gov The enhancement is driven by an increase in the configurational entropy of the extracted ion, which has more ways to be complexed in the mixed system. acs.org

Similarly, mixtures of TBP with other compounds like cyclohexanol (B46403) have been investigated for the purification of wet-process phosphoric acid, aiming to combine the high selectivity of TBP with the favorable physical properties of the co-solvent. researchgate.netijcce.ac.ir It is highly probable that this compound could be used in similar synergistic systems. By combining it with acidic extractants (e.g., di(2-ethylhexyl)phosphoric acid, DEHPA) or modifying agents, it may be possible to enhance its extraction power and selectivity for specific target ions, a principle that has been demonstrated with TBP and other organophosphorus compounds. researchgate.net

Catalytic Functions and Reaction Mechanisms

The application of organophosphorus compounds as catalysts is a growing area of research. acs.org While specific catalytic applications of this compound are not extensively documented, the reactivity of the phosphate functional group allows for postulation of its potential roles based on related compounds.

Phosphorus-based catalysts can operate through various mechanisms. For instance, nucleophilic phosphine catalysis involves the addition of a phosphine to an electron-deficient species to form a reactive zwitterionic intermediate. acs.org While this compound is a phosphate ester and not a phosphine, other organophosphates have shown catalytic activity. For example, allyl diethyl phosphate has been used as a stoichiometric hydrogen acceptor in the palladium-catalyzed oxidation of alcohols. researchgate.net

Furthermore, solid catalysts containing phosphorus demonstrate dynamic catalytic activity that can be modulated by the presence of other molecules like water or amines. wpmucdn.com This suggests that phosphate species can participate in catalytic cycles, for instance, in dehydration or condensation reactions. A derivative, Butyl Titanium Phosphate, is explicitly marketed as a catalyst for the production of plasticizers and polyesters. chemceed.com This indicates that the butyl phosphate moiety can be part of a catalytically active complex. The mechanism in such cases likely involves the titanium center, with the butyl phosphate group acting as a ligand that modulates the metal's electronic properties and stability.

Performance in Polymer Systems and Material Formulation

Beyond its role as a plasticizer, this compound and related compounds have potential applications in advanced polymer systems and material formulations, particularly as performance-enhancing additives.

Phosphate esters are recognized for their ability to act as adhesion promoters, improving the bond between a coating or adhesive and a substrate, especially metal surfaces. addapt-chem.comulprospector.com This function is attributed to the interaction of the phosphate group with the metal surface, forming strong bonds, while the organic part of the molecule (the butyl and ethyl groups) provides compatibility with the polymer matrix. Phosphate-functional polyols are intentionally synthesized for use as adhesion promoters in polyurethane-based adhesives for applications like food packaging. google.com

A closely related compound, Butyl Titanium Phosphate, is used to enhance the adhesion of solvent-based inks to plastic films. chemceed.com Its mechanism involves the alkoxy groups reacting with resins in the ink to promote cross-linking and adhesion. chemceed.com This suggests that this compound could potentially be used to modify polymer surfaces or be incorporated into formulations to improve interfacial adhesion.

Moreover, the phosphate group can be involved in cross-linking reactions. While direct evidence for this compound as a primary cross-linker is limited, the general reactivity of phosphate esters suggests they could participate in curing or cross-linking chemistry, potentially enhancing the mechanical or thermal properties of the final material. chemceed.com

Mechanisms of Flame Retardancy in Polymeric Matrices

The efficacy of this compound as a flame retardant is attributed to its activity in both the condensed (solid) and gas phases of polymer combustion. This dual-action mechanism provides a comprehensive approach to fire suppression in polymeric materials.

In the condensed phase , upon heating, organophosphorus compounds like this compound decompose to form phosphoric acid. This acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. This char layer serves multiple protective functions: it acts as a physical barrier, limiting the release of flammable volatile compounds from the polymer into the gas phase. Furthermore, it insulates the underlying polymer from the heat of the flame, thereby slowing down further thermal decomposition.

In the gas phase , the thermal decomposition of this compound releases phosphorus-containing radicals, such as PO•. These radicals are highly effective at interrupting the chain reactions of combustion in the flame. They act as scavengers for the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, effectively quenching the flame and reducing the heat feedback to the polymer surface.

The following table summarizes the key flame retardancy mechanisms of organophosphorus compounds like this compound:

| Phase of Action | Mechanism | Effect on Combustion |

| Condensed Phase | Formation of a protective char layer | - Reduces fuel release- Insulates the polymer |

| Gas Phase | Release of phosphorus-containing radicals (e.g., PO•) | - Quenches the flame by trapping H• and OH• radicals |

Role as a Plasticizer in Polymer Processability

Beyond its flame retardant properties, this compound also functions as an effective plasticizer, enhancing the processability and flexibility of various polymers. Plasticizers are additives that, when incorporated into a material, increase its plasticity or fluidity.

The primary mechanism by which this compound acts as a plasticizer is by increasing the free volume between polymer chains. The molecules of this compound position themselves between the long polymer chains, effectively pushing them further apart. This separation reduces the intermolecular forces, such as van der Waals forces and hydrogen bonds, that typically hold the polymer chains in a rigid structure.

With the polymer chains being more spaced out and less tightly bound to each other, they gain increased mobility. This enhanced segmental motion leads to several important changes in the polymer's properties:

Lowered Glass Transition Temperature (Tg): The glass transition temperature is the temperature at which a rigid, glassy polymer becomes more flexible and rubbery. By increasing the free volume and chain mobility, this compound lowers the Tg of the polymer, making it more flexible at lower temperatures.

Improved Melt Flow: During processing techniques like extrusion or injection molding, the increased mobility of the polymer chains results in a lower melt viscosity. This improved melt flow allows the polymer to be processed more easily at lower temperatures and pressures, leading to energy savings and potentially faster production cycles.

Enhanced Flexibility and Reduced Brittleness: The final product exhibits increased flexibility and is less prone to cracking or shattering upon impact.

The plasticizing effect of an additive like this compound can be quantified by measuring the change in a polymer's physical properties. The table below illustrates the typical effects of a plasticizer on key polymer characteristics.

| Polymer Property | Effect of Plasticizer Addition |

| Glass Transition Temperature (Tg) | Decreases |

| Melt Viscosity | Decreases |

| Flexibility | Increases |

| Hardness | Decreases |

| Tensile Modulus | Decreases |

| Elongation at Break | Increases |

The dual functionality of this compound as both a flame retardant and a plasticizer makes it a valuable additive in the formulation of high-performance polymers for a variety of applications where both fire safety and material flexibility are critical.

Environmental Fate, Transport, and Remediation Research

Biodegradation Pathways and Microbial Involvement

Biodegradation is a primary mechanism for the breakdown of organophosphate esters in environments such as soil and water. hku.hk This process is driven by microorganisms that utilize the chemical as a source of nutrients.

Aerobic Biodegradation Mechanisms and Kinetics

While specific research on the aerobic biodegradation of Butyl diethyl phosphate (B84403) is limited, studies on analogous organophosphate esters provide significant insights into its likely fate. The primary mechanism for the aerobic breakdown of OPEs is the enzymatic hydrolysis of the ester bonds.

For instance, research on Tributyl phosphate (TBP), a structurally similar OPE, demonstrates that aerobic granular biofilms can achieve complete biodegradation. In one study, 2mM of TBP was fully degraded within 5 hours, at a rate of 0.4 µmol mL⁻¹ h⁻¹. nih.gov The degradation of TBP was accompanied by the release of inorganic phosphate and the rapid breakdown of its hydrolysis product, n-butanol. nih.gov However, the intermediate dibutyl phosphate was only partially degraded, suggesting an alternative degradation pathway may be involved. nih.gov

Similarly, studies on phthalate (B1215562) esters, which also feature ester bonds, show that aerobic degradation is a significant pathway. Bacteria isolated from activated sludge, such as Pseudomonas and Sphingomonas species, have been shown to effectively degrade compounds like diethyl phthalate (DEP) and di-n-butyl phthalate (DBP). hku.hkresearchgate.net The degradation process typically begins with the hydrolysis of one of the ester linkages, forming a monoester intermediate, which is then further broken down. hku.hk For DEP, the maximum specific degradation rate by a Sphingomonas species was found to be concentration-dependent, reaching up to 14 mg-DEP/(L·h). hku.hk

Based on these analogous compounds, the aerobic biodegradation of Butyl diethyl phosphate is expected to proceed via the sequential hydrolysis of its ester bonds, likely initiated at either the butyl or one of the ethyl groups, to form diethyl phosphate or butyl ethyl phosphate, respectively, along with the corresponding alcohol (butanol or ethanol).

Table 1: Aerobic Biodegradation Kinetics of Analogous Compounds

| Compound | Microorganism/System | Initial Concentration | Degradation Rate / Half-life | Reference |

|---|---|---|---|---|

| Tributyl phosphate (TBP) | Aerobic granular biofilms | 2 mM | 0.4 µmol mL⁻¹ h⁻¹ | nih.gov |

| Diethyl phthalate (DEP) | Sphingomonas sp. DEP-AD1 | 50-400 mg/L | Max rate: 14 mg-DEP/(L·h) | hku.hk |

| Diethyl phthalate (DEP) | Pseudomonas juntendi CCNU-SK1 | 500 mg/L | Half-life: 10.19 h | researchgate.net |

| Di-n-butyl phthalate (DBP) | Xiangjiang River sediment | 100 mg/L | ~100% degradation in 3 days | researchgate.net |

Anaerobic Biodegradation and Microbial Community Analysis

Studies have shown that simpler phthalate esters, such as dimethyl, diethyl, and di-n-butyl phthalate, can be mineralized to methane (B114726) and carbon dioxide under anaerobic conditions by microbes from digester sludge. asm.org This suggests that this compound, as a relatively small OPE, could also be susceptible to anaerobic degradation. The process would likely involve the hydrolysis of the ester linkages as a first step.

Recent research on the anaerobic degradation of other environmental contaminants has highlighted the roles of specific microbial communities. For example, in the bioreduction of perfluorooctane (B1214571) sulfonate (PFOS), an increased abundance of sulfate-reducing bacteria, such as Desulfosporosinus and Sulfurospirillum, was observed to coincide with PFOS removal. nih.gov While not directly related to OPEs, this points to the potential involvement of specialized microbial consortia in the anaerobic breakdown of persistent organic pollutants. The degradation of biodegradable plastics under anaerobic conditions has also identified key microbial players, such as Enterobacter and Cupriavidus, which are crucial for the breakdown of specific polymers. nih.gov It is plausible that similar specialized microbial communities would be involved in the anaerobic degradation of this compound.

Role of Enzyme Systems in Biotransformation

The biotransformation of organophosphate esters is mediated by specific enzyme systems. nih.gov The initial and most crucial step in the detoxification and degradation of OPEs is typically hydrolysis, catalyzed by enzymes known as phosphotriesterases (PTEs) or organophosphorus hydrolases (OPH). nih.govacs.org These enzymes cleave the ester bonds, breaking the compound down into less complex and often less toxic dialkyl or diaryl phosphates and an alcohol. nih.gov For this compound, this would involve the enzymatic hydrolysis of either a P-O-butyl or a P-O-ethyl bond. Studies on tributyl phosphate have shown that phosphatase activity is significantly higher in microbial biofilms that are actively degrading the compound. nih.gov

In addition to hydrolysis, other enzyme systems can be involved in what is known as Phase I and Phase II metabolism. nih.govnih.gov

Phase I Reactions: These are primarily catalyzed by the cytochrome P450 (CYP450) monooxygenase system. These enzymes can introduce or expose functional groups, such as hydroxyl groups, through oxidation. nih.gov This can happen on the alkyl chains of the phosphate ester.

Phase II Reactions: Following Phase I, the altered molecule can undergo conjugation reactions, where an endogenous molecule (like glucuronic acid or glutathione) is attached. This process, catalyzed by enzymes such as glucuronosyltransferases and glutathione (B108866) S-transferases, increases the water solubility of the compound, facilitating its excretion from an organism. nih.govresearchgate.net

The gut microbiota of organisms also contains a rich array of enzymes, including hydrolases, that can effectively break down ingested organophosphate compounds through ester hydrolysis. acs.org

Abiotic Environmental Degradation Processes

Beyond microbial action, this compound can be degraded in the environment through non-biological chemical reactions.

Hydrolysis in Aqueous Environmental Matrices

Hydrolysis is a significant abiotic degradation pathway for organophosphate esters in water. This chemical reaction involves the cleavage of the ester bond by a water molecule. The rate of hydrolysis is influenced by factors such as pH and temperature.

While specific hydrolysis rate data for this compound are not available, information from analogous compounds is informative. For dibutyl phosphate (DBP), hydrolysis is recognized as an important environmental fate process. nih.gov A study on dimethyl phosphoric acid, another analog, determined its hydrolysis half-life to be 2.4 days in a neutral solution at an elevated temperature of 100 °C. nih.gov Generally, the stability of the ester bond in alkyl phosphates is considerable under neutral conditions but can be accelerated under acidic or, more significantly, alkaline conditions. The structure of this compound, with its ester linkages, suggests it will undergo hydrolysis in aqueous environments, breaking down into diethyl phosphate and butanol, or butyl ethyl phosphate and ethanol (B145695).

Atmospheric Oxidation by Reactive Species

Once in the atmosphere, organophosphate esters can be degraded through oxidation by reactive chemical species, most notably the hydroxyl radical (•OH). harvard.edu The hydroxyl radical is a highly reactive oxidant that is considered the primary "detergent" of the troposphere, initiating the breakdown of most organic compounds. harvard.edu

Direct kinetic data for the atmospheric oxidation of this compound is lacking. However, studies on other alkyl phosphates show that hydroxyl radicals react preferentially by abstracting a hydrogen atom from the carbon atom that is alpha to the phosphate group (the carbon atom directly attached to the oxygen of the ester bond). nih.gov

Sorption and Environmental Partitioning Studies

Sorption to soil and sediment is a key process governing the environmental distribution and mobility of organophosphate esters like this compound. nih.gov The extent of sorption influences their concentration in the aqueous phase, thereby affecting their bioavailability and potential for transport. nih.gov

The adsorption of organophosphate esters to environmental sorbents such as soil, sediment, and carbon-based materials is a critical factor in determining their environmental fate. nih.govmdpi.comnih.gov While specific studies on this compound are limited, research on analogous organophosphate esters provides significant insights into the likely mechanisms and controlling factors.

The adsorption process can often be described by isotherm models such as the Langmuir and Freundlich models. mdpi.com The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. Studies on various OPEs have shown that both models can be applicable depending on the specific compound and the nature of the adsorbent. For instance, the adsorption of some OPEs on PE microplastics fits the Langmuir model, whereas the Freundlich isotherm better describes their adsorption on PVC microplastics. mdpi.com

The kinetics of adsorption for aliphatic OPEs, a group to which this compound belongs, are often faster compared to aromatic OPEs due to their smaller molecular size, which facilitates easier diffusion between sorbent particles. mdpi.com The primary forces driving the adsorption of OPEs to carbonaceous materials are identified as van der Waals forces. mdpi.com Hydrophobicity plays a dominant role in the affinity of OPEs for a given sorbent. nih.gov For aliphatic OPEs, increased hydrophobicity generally leads to a higher maximum adsorption capacity. mdpi.com

The characteristics of the adsorbent are also crucial. For example, the specific surface area and the presence of functional groups influence the adsorption capacity. mdpi.com Oxygen-containing functional groups on sorbents can interact with water molecules through hydrogen bonding, which may reduce the number of effective sorption sites available for OPEs. nih.gov

Table 1: Adsorption Isotherm Models for Organophosphate Esters on Different Sorbents

| Adsorbent | Organophosphate Ester Type | Applicable Isotherm Model(s) | Key Influencing Factors | Reference |

| PE Microplastics | Aliphatic & Aromatic | Langmuir | Hydrophobicity | mdpi.com |

| PVC Microplastics | Aliphatic & Aromatic | Freundlich | Polarity, Water Solubility | mdpi.com |

| Carbon Nanotubes | Aliphatic & Aromatic | Dubinin-Ashtakhov | Hydrophobicity, π-π EDA Interaction (for aromatic OPEs) | mdpi.comnih.gov |

| Resin Materials (XAD4, XAD7hP) | Aliphatic & Aromatic | Varies (Langmuir, Freundlich) | Hydrophobicity, Sorbent Surface Area | mdpi.com |

This table is based on general findings for organophosphate esters due to the lack of specific data for this compound.

Mobility and Transport in Soil and Water Systems

The mobility of this compound in soil and water is intrinsically linked to its sorption characteristics and physicochemical properties. Organophosphate esters are recognized as ubiquitous environmental contaminants found in various compartments including soil and water. nih.govacs.org

The transport of phosphates in soil is predominantly governed by diffusion through the soil solution, a process driven by the concentration gradient created by factors such as plant uptake. fertilizercanada.ca However, this movement is generally slow. fertilizercanada.ca The mobility of OPEs in soil is significantly influenced by the soil's organic carbon content. nih.gov Compounds with a higher affinity for soil organic carbon will be less mobile. nih.gov

The hydrophobicity of an OPE, often indicated by its octanol-water partition coefficient (Kow), is a key determinant of its mobility. nih.gov OPEs with lower water solubility and higher Kow values tend to be strongly sorbed to soil and are therefore less mobile, with a lower potential for leaching into groundwater. nih.gov Conversely, more water-soluble OPEs exhibit higher mobility and are more prone to desorption. nih.gov

Studies on other organophosphates have shown that significant rainfall can lead to their transport through the soil profile, with some compounds being detected in leachates, potentially due to preferential flow paths in the soil structure. researchgate.net The presence of amorphous silica (B1680970) in soil has also been found to increase the mobility of phosphorus, as it competes for sorption sites on soil minerals. frontiersin.org This could potentially influence the transport of organophosphate esters as well. frontiersin.org

Table 2: Factors Influencing the Mobility of Organophosphate Esters in the Environment

| Factor | Influence on Mobility | Mechanism | Reference |

| Sorption | Decreases mobility | Binding to soil and sediment particles, reducing availability in the aqueous phase. | nih.gov |

| Soil Organic Carbon | Decreases mobility | High affinity of OPEs for organic matter leads to stronger retention in the soil matrix. | nih.gov |

| Hydrophobicity (High Kow) | Decreases mobility | Strong partitioning into the organic phase of soil, reducing leaching potential. | nih.gov |

| Water Solubility | Increases mobility | Higher concentrations can be maintained in the mobile aqueous phase. | nih.gov |

| Precipitation | Increases mobility | Can facilitate the movement of less strongly sorbed compounds through the soil profile. | researchgate.net |

| Amorphous Silica | Potentially increases mobility | Competition for sorption sites on soil minerals can release bound phosphates. | frontiersin.org |

This table presents general principles for organophosphate esters that are expected to apply to this compound.

Advanced Remediation Strategies

Given the persistence of some organophosphate esters in the environment, research into effective remediation technologies is essential. Advanced oxidation processes and bioremediation are two promising avenues for the removal of these contaminants from soil and water.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater. researchgate.netwikipedia.org These processes rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic compounds. wikipedia.org Common AOPs include processes involving ozone (O3), hydrogen peroxide (H2O2), and UV light. wikipedia.org

AOPs have been shown to be effective in degrading organophosphorus compounds. researchgate.net The reaction of OPEs can also occur through oxidation by ozone and OH radicals. tandfonline.com For instance, heterogeneous ozone oxidation can lead to the transformation of organophosphite antioxidants into OPEs, and a similar oxidative degradation pathway is plausible for OPEs themselves. tandfonline.com OH radical-initiated oxidation proceeds via the addition of the radical to the phosphorus atom, leading to the eventual breakdown of the OPE molecule. tandfonline.com

Various AOP techniques have been investigated for the removal of organophosphorus pesticides, including photocatalysis, UV/H2O2 photolysis, and Fenton-type processes. researchgate.net These methods can significantly reduce the concentration of contaminants, often converting them into smaller, less harmful inorganic molecules. wikipedia.org The effectiveness of AOPs can, however, be influenced by the water matrix and the specific chemical structure of the target compound.

Table 3: Overview of Advanced Oxidation Processes for Organophosphate Compound Removal

| AOP Technique | Description | Oxidizing Species | Reference |

| Photocatalysis (e.g., TiO2/UV) | Use of a semiconductor catalyst (like TiO2) and UV light to generate radicals. | Hydroxyl radicals (•OH) | researchgate.netwikipedia.org |

| UV/H2O2 Photolysis | Combination of UV light and hydrogen peroxide to produce hydroxyl radicals. | Hydroxyl radicals (•OH) | researchgate.netwikipedia.org |

| Fenton and Photo-Fenton | Reaction of hydrogen peroxide with ferrous ions (Fe2+) to create hydroxyl radicals, enhanced by UV light in Photo-Fenton. | Hydroxyl radicals (•OH) | researchgate.netwikipedia.org |

| Ozonation | Use of ozone as a strong oxidant, which can also be combined with UV or H2O2 to generate hydroxyl radicals. | Ozone (O3), Hydroxyl radicals (•OH) | researchgate.netwikipedia.orgtandfonline.com |

This table summarizes AOPs applicable to organophosphorus compounds in general, as specific studies on this compound are not widely available.

Bioremediation Approaches for Contaminated Sites

Bioremediation utilizes microorganisms to degrade or detoxify environmental pollutants and is considered a sustainable and cost-effective remediation strategy. nih.govijrti.org Several studies have demonstrated the potential of bacteria and fungi to break down organophosphate esters. nih.govresearchgate.net

The biodegradation of OPEs can occur through the action of microbial enzymes, such as phosphoesterases, which cleave the ester bonds. nih.gov Research on the biodegradation of tributyl phosphate (TBP), a structurally related compound, has identified several bacterial strains capable of using TBP as a sole source of carbon and phosphorus. researchgate.net These include species from the genera Acinetobacter, Serratia, Pseudomonas, and Sphingobium. researchgate.net The degradation process often involves the stepwise hydrolysis of the ester linkages. researchgate.net

Similarly, studies on tert-butylphenyl diphenyl phosphate (BPDP) have shown that its mineralization is higher in ecosystems with a history of exposure to agricultural chemicals, suggesting that microbial communities can adapt to degrade these compounds. nih.gov The degradation of BPDP was found to yield products such as phenol, tert-butylphenol, and diphenyl phosphate. nih.gov The efficiency of bioremediation can be influenced by factors such as the concentration of the contaminant, with high concentrations sometimes inhibiting microbial activity. nih.gov The gut microbiota has also been identified as playing a role in the transformation of various environmental pollutants through reactions like reduction, oxidation, and hydrolysis. acs.org

Table 4: Microbial Genera Involved in the Bioremediation of Organophosphate Esters

| Organophosphate Ester | Microbial Genus | Degradation Pathway/Products | Reference |

| Tributyl Phosphate (TBP) | Acinetobacter, Serratia, Pseudomonas, Sphingobium | Utilized as carbon and phosphorus source, likely through hydrolysis. | researchgate.net |

| Tert-butylphenyl Diphenyl Phosphate (BPDP) | Indigenous sediment microorganisms | Mineralization to CO2; products include phenol, tert-butylphenol, diphenyl phosphate. | nih.gov |

| General Alkyl Phthalates | Bacillus | Degradation through esterase activity. | nih.gov |

This table is based on findings for other organophosphate esters due to a lack of specific bioremediation data for this compound.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of organophosphorus compounds like butyl diethyl phosphate (B84403). The choice of technique is often dictated by the volatility and polarity of the analyte and the complexity of the sample matrix.

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds. When coupled with mass spectrometry, it provides a powerful tool for both separation and definitive identification. For organophosphates, a nitrogen-phosphorus sensitive detector (NPD) or a flame photometric detector (FPD) can offer selective and sensitive detection. who.int

In the context of related compounds, such as di-n-butyl phosphate (DBP), a major degradation product of tributyl phosphate (TBP), GC analysis has been well-documented. scirp.org One established method involves the derivatization of the less volatile DBP into a more volatile methyl ester using diazomethane (B1218177), followed by GC analysis. scirp.orgscirp.org This approach allows for the quantification of DBP in complex organic solutions. scirp.org

For butyl diethyl phosphate itself, GC-MS data is available, providing characteristic mass-to-charge ratios (m/z) of its fragments upon electron ionization. nih.gov This fragmentation pattern is crucial for its unambiguous identification in samples.

Table 1: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| NIST Number | 298580 |

| Top Peak (m/z) | 99 |

| 2nd Highest Peak (m/z) | 155 |

| 3rd Highest Peak (m/z) | 127 |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

For compounds that are thermally labile or have low volatility, high-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are the methods of choice. chromatographyonline.com These techniques are particularly useful for analyzing organophosphate metabolites, which are often more polar than the parent compound. nih.gov

Ion-pair liquid chromatography coupled with high-resolution mass spectrometry has been successfully employed for the determination of various dialkylphosphates (DAPs), including diethyl phosphate (DEP), in biological samples. nih.gov This methodology involves solid-phase extraction for sample cleanup and pre-concentration, followed by sensitive detection. nih.gov Similarly, a UPLC-UV method has been developed for detecting bis(2,4-di-tert-butylphenyl) phosphate, a degradation product of a common antioxidant, demonstrating the utility of LC for related organophosphate compounds. nih.govresearchgate.net While direct HPLC methods for this compound are less commonly detailed in readily available literature, the principles applied to similar organophosphates are directly transferable. researchgate.net

Ion chromatography is a specialized form of liquid chromatography that is highly effective for the separation and quantification of ionic species. acs.org This makes it particularly suitable for the analysis of the hydrolysis products of organophosphate esters, which are often acidic phosphates. acs.org For instance, the degradation of tributyl phosphate leads to the formation of dibutyl phosphate and monobutyl phosphate, which can be analyzed by IC. who.int The technique has been used as a standard method for comparison against newly developed GC methods for DBP analysis. scirp.org The ability of IC to separate and quantify anionic analytes makes it an indispensable tool in studying the environmental fate and degradation pathways of organophosphorus compounds. chromatographyonline.com

Spectroscopic Approaches for Structural Elucidation and Monitoring

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within a molecule. For this compound, NMR, IR, and Raman spectroscopy are key methods for its characterization.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR provides information on the number and types of hydrogen atoms and their connectivity. Spectra of related compounds like dibutyl phosphate show characteristic signals for the protons on the butyl chains. chemicalbook.com

¹³C NMR offers insights into the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound is available in spectral databases. nih.gov

³¹P NMR is particularly informative for organophosphorus compounds, as the phosphorus-31 nucleus is 100% abundant and has a wide chemical shift range, making it sensitive to the electronic environment around the phosphorus atom. It has been used to follow the degradation of tributyl phosphate to its phosphate byproducts. researchgate.net Studies on similar phosphonates have shown the utility of ¹H and ³¹P-NMR in monitoring reaction progress and identifying products. chemrxiv.org

The presence of rotational conformers in some phosphorus esters can lead to peak doubling in NMR spectra at room temperature, which can coalesce at higher temperatures. cdnsciencepub.com

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds.

Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic absorption bands. A strong band corresponding to the P=O (phosphoryl) stretching vibration is a key feature of phosphate esters. researchgate.net Other significant bands arise from C-H, C-O, and P-O-C bond vibrations. researchgate.net Both FTIR and ATR-IR spectra for this compound have been recorded and are available in spectral databases. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations. An FT-Raman spectrum of this compound has been documented. nih.gov Raman spectra of related compounds like diethyl phthalate (B1215562) have been successfully obtained from single microdroplets, demonstrating the sensitivity of modern Raman techniques. researchgate.net

Table 2: Spectroscopic Data Sources for this compound

| Spectroscopy Type | Instrument/Technique | Source of Spectrum |

|---|---|---|

| FTIR | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. nih.gov |

| ATR-IR | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. nih.gov |

| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman | Bio-Rad Laboratories, Inc. nih.gov |

| ¹³C NMR | Not Specified | SpectraBase nih.gov |

| GC-MS | Not Specified | NIST Mass Spectrometry Data Center nih.gov |

Thermal Analysis Techniques for Material Characterization (TGA, DSC)

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net For this compound, a TGA scan would reveal its decomposition profile. The resulting curve would show the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material at the end of the analysis. Organophosphate compounds may decompose to form a char residue, and TGA can quantify this process. researchgate.net The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or an oxidative atmosphere (e.g., air) to study oxidative stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net DSC is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point, and the area under this peak could be used to calculate the enthalpy of fusion. It can also identify the glass transition temperature (Tg), which relates to the transition from a glassy to a rubbery state. researchgate.net This data is critical for understanding the material's physical state at different temperatures.

Table 2: Information Obtainable from Thermal Analysis of this compound

| Technique | Parameter Measured | Information Gained |

| TGA | Mass vs. Temperature | Onset of decomposition, thermal stability range, temperature of maximum decomposition rate, residual mass (char yield). researchgate.netresearchgate.net |

| DSC | Heat Flow vs. Temperature | Melting point (Tm), enthalpy of fusion (ΔHm), glass transition temperature (Tg), crystallization temperature (Tc). researchgate.net |

Note: Specific temperature and enthalpy values for this compound would require experimental analysis.

Development of Derivatization and Internal Standard Methodologies for Analysis

Accurate and reproducible quantification of analytes like this compound often requires specific methodologies, including derivatization and the use of internal standards, particularly for techniques like Gas Chromatography (GC).

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a given analytical method. For GC analysis, polar and non-volatile compounds like organophosphate acids are often derivatized to increase their volatility and thermal stability. researchgate.netnih.gov Common derivatization approaches include silylation, acylation, and alkylation. nih.gov For example, a common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with acidic protons to replace them with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and amenable to GC analysis. cdc.gov Another approach mentioned for the related compound dibutyl phosphate is derivatization with diazomethane to form a methyl ester. researchgate.net

Internal Standards are crucial for achieving high precision and accuracy in quantitative analysis. An internal standard is a compound with similar chemical properties to the analyte that is added in a known amount to the sample, blanks, and calibration standards. cdc.gov It co-elutes with the analyte and helps to correct for variations in sample preparation, injection volume, and instrument response. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification. cdc.gov

For the analysis of this compound, an ideal internal standard would be a structurally similar compound not present in the sample, such as Tributyl phosphate or another alkyl phosphate ester. cdc.gov The gold standard for mass spectrometry-based methods is the use of a stable isotope-labeled (SIL) analog of the analyte, such as a deuterated version (e.g., Dibutyl Phosphate-d18 for the analysis of Dibutyl Phosphate). lgcstandards.com A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation, but is distinguishable by its higher mass in the mass spectrometer.

Table 3: Derivatization and Internal Standard Strategies for this compound Analysis

| Strategy | Purpose | Example Reagent/Compound | Analytical Technique |

| Derivatization | Increase volatility and thermal stability for GC. researchgate.net | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) cdc.gov | Gas Chromatography (GC-MS, GC-FID) |

| Internal Standard | Improve quantitative accuracy and precision. cdc.gov | Tributyl phosphate cdc.gov | GC, LC |

| Internal Standard | "Gold standard" for quantification, corrects for matrix effects. | Stable Isotope-Labeled this compound (hypothetical) | LC-MS, GC-MS |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic characteristics of butyl diethyl phosphate (B84403). rsc.orgijcce.ac.ir These calculations can optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles to describe its three-dimensional conformation.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap generally suggests higher reactivity. Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. Other calculable properties include dipole moment, polarizability, and atomic partial charges, which are fundamental to understanding the molecule's interactions. scispace.comresearchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Association

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of butyl diethyl phosphate at the atomic level. nih.govnih.gov These simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system. nih.gov By simulating a system containing multiple this compound molecules, researchers can investigate intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which dictate the bulk properties of the substance.

MD simulations are particularly useful for studying the phenomenon of self-association, where molecules aggregate to form larger clusters. nih.gov These simulations can reveal the preferred orientation and organization of molecules within these aggregates and quantify the energetic driving forces behind their formation. Understanding self-association is critical for predicting physical properties like viscosity and for comprehending how the compound behaves at interfaces.

Prediction of Thermochemical and Kinetic Parameters

Computational methods are employed to predict essential thermochemical and kinetic parameters of this compound, providing data that may be difficult or hazardous to obtain experimentally. nih.gov Thermochemical properties such as the enthalpy of formation, entropy, and heat capacity can be calculated with various theoretical models. These values are fundamental for understanding the energetics of chemical reactions involving this compound.

Kinetic parameters, including activation energies and reaction rate constants for various reactions, can also be estimated. nih.gov For instance, the bond dissociation energies (BDE) for the different chemical bonds within the this compound molecule can be calculated to predict which bonds are most likely to break under specific conditions, such as pyrolysis or photodegradation. nih.gov This information is vital for assessing the compound's stability and its potential reaction pathways in different chemical environments.

Modeling of Complexation Behavior and Solvation Effects

The interaction of this compound with other chemical species, such as metal ions, and its behavior in different solvents can be effectively modeled using computational techniques. mdpi.com These models can predict the geometry and stability of complexes formed between this compound and metal ions, which is particularly relevant in the context of solvent extraction processes in hydrometallurgy. The calculations can elucidate the nature of the bonding in these complexes, identifying the key atoms involved in the coordination.

Solvation models, both explicit (where individual solvent molecules are included in the simulation) and implicit (where the solvent is treated as a continuum), are used to understand how the solvent environment affects the structure, properties, and reactivity of this compound. mdpi.com These simulations can provide insights into the solubility of the compound in various media and how the solvent influences its conformational preferences and reaction energetics.

In Silico Approaches for Degradation Pathway Prediction